2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-11-21-15-7-5-6-8-18(15)27(23,24)19(13-20(21)22)14-9-10-16(25-2)17(12-14)26-3/h5-10,12,19H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDLRVROPHFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a compound belonging to the benzothiazepine class, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 291.30 g/mol. The structure includes a thiazepine ring fused with a dimethoxyphenyl group, contributing to its unique chemical characteristics.
Antioxidant Properties
Research indicates that benzothiazepines exhibit significant antioxidant activity. The compound has been shown to inhibit superoxide anion production in human neutrophils, with an IC50 value of approximately 5.0 µM. This suggests that it may play a role in mitigating oxidative stress in various biological systems .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators. In vitro studies have shown that it inhibits the phosphorylation of ERK and Akt pathways in activated neutrophils, which are crucial for inflammatory responses .
Neuroprotective Activity
Some studies have suggested potential neuroprotective effects linked to this compound. It has been observed to increase intracellular cAMP levels significantly, which is associated with neuroprotection mechanisms. The modulation of cAMP-dependent signaling pathways may contribute to its neuroprotective properties .
In Vivo Toxicity Evaluation
A recent study evaluated the toxicity of a related compound (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) in zebrafish and mice models. The results indicated that higher concentrations led to significant alterations in hematological parameters, including hemoglobin levels and platelet counts. Notably, the study reported no significant variation in creatinine levels despite increased blood urea levels at elevated doses . This suggests a need for further investigation into the safety profile of compounds within this chemical class.
Pharmacological Applications
The benzothiazepine scaffold has been explored for various therapeutic applications, including as antihypertensive agents and in treating anxiety disorders. The structural diversity within this class allows for modifications that can enhance biological activity while reducing toxicity .
Comparative Analysis of Biological Activities
| Activity | IC50 Value | Mechanism |
|---|---|---|
| Superoxide Inhibition | 5.0 µM | Inhibition of fMLP-induced production |
| Anti-inflammatory | N/A | Suppression of ERK/Akt phosphorylation |
| Neuroprotection | N/A | Increase in cAMP levels |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to thiazepines exhibit antitumor properties. The incorporation of methoxy groups in the phenyl ring may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that thiazepine derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
Thiazepines have been explored for their neuroprotective effects in neurodegenerative diseases. The structure of 2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can exhibit protective effects against oxidative stress-induced neuronal damage .
Antimicrobial Properties
The antimicrobial activity of thiazepine derivatives has been documented in various studies. The presence of the dimethoxyphenyl group may enhance the interaction with microbial membranes, leading to increased antimicrobial efficacy. Such compounds are being investigated for their potential use in treating infections caused by resistant strains of bacteria .
Organic Electronics
The unique electronic properties of thiazepines make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their performance in these applications through structural modifications .
Polymer Chemistry
In polymer chemistry, thiazepine derivatives can serve as monomers or cross-linking agents. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies are exploring the synthesis of copolymers containing thiazepine units for advanced material applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antitumor Activity | [Study A] | Demonstrated significant cytotoxicity against breast cancer cells. |
| Neuroprotective Effects | [Study B] | Showed reduced neuronal apoptosis in vitro models. |
| Antimicrobial Properties | [Study C] | Exhibited broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria. |
| Organic Electronics | [Study D] | Achieved high charge mobility in OLED devices. |
| Polymer Chemistry | [Study E] | Enhanced thermal stability in polymer blends. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives.
Table 1: Structural and Functional Comparison of Thiazepine-Based Compounds
*Note: The molecular formula and weight of the target compound are inferred based on structural analogs.
Structural Variations and Implications
Position 2 Substitutions
- Comparison :
Position 5 Substitutions
- Target Compound : The propyl chain offers moderate lipophilicity, balancing bioavailability and metabolic stability.
- Comparison: The 2-oxo-2-(piperidin-1-yl)ethyl group in CAS 863452-43-1 () introduces a tertiary amine and ketone, likely enhancing interactions with charged residues in enzyme active sites .
Core Modifications
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (moderate), compared to the more lipophilic benzyl-substituted analog (logP ~3.8) and the polar piperidinyl derivative (logP ~1.9) .
- Solubility : Methoxy groups in the target compound enhance aqueous solubility (~50 µg/mL predicted) relative to the nitrobenzyl analog (~10 µg/mL) .
Q & A
Q. How to mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
